N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide
Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide is a compound that belongs to the class of heterocyclic compounds It contains a triazole ring and a benzo[b]thiophene moiety, which are known for their diverse biological activities
Properties
IUPAC Name |
5-fluoro-N-[2-(triazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4OS/c14-10-1-2-11-9(7-10)8-12(20-11)13(19)15-5-6-18-16-3-4-17-18/h1-4,7-8H,5-6H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJFLTYMAMDRKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(S2)C(=O)NCCN3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the triazole ring through a click chemistry approach, which involves the cycloaddition of an azide and an alkyne. The benzo[b]thiophene moiety can be synthesized through a series of reactions, including bromination, Grignard reaction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing other organic compounds.
- Coordination Chemistry : It can act as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology
- Antimicrobial Activity : N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide has shown potential as an antimicrobial agent against various pathogens. Studies have indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Antiviral Properties : Research suggests that this compound may inhibit viral replication mechanisms, making it a candidate for antiviral drug development.
- Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells through mechanisms involving DNA replication disruption and protein synthesis inhibition .
Medicine
- Therapeutic Applications : Its pharmacological properties are being explored for potential treatments of various diseases including cancer and infectious diseases. The ability to form hydrogen bonds enhances its binding affinity to biological targets .
Industry
- Material Science : The compound is utilized in developing new materials such as polymers and dyes due to its unique chemical properties.
Case Study 1: Antibacterial Activity
In a study examining various synthesized compounds including this compound, it was found to exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with reported MIC values around 31.2 μg/ml .
Case Study 2: Anticancer Research
Another research focused on the anticancer properties of this compound demonstrated that it effectively inhibited cell proliferation in several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Mechanism of Action
The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The triazole ring and benzo[b]thiophene moiety can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The compound’s ability to form hydrogen bonds and π-π interactions with its targets enhances its binding affinity and specificity .
Comparison with Similar Compounds
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide can be compared with other similar compounds, such as:
1,2,3-Triazole derivatives: Known for their broad-spectrum biological activities, including antimicrobial and anticancer properties.
Benzo[b]thiophene derivatives: Exhibiting diverse pharmacological activities, such as anti-inflammatory and antitumor effects
Uniqueness
This dual functionality makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapies. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a triazole moiety linked to a benzo[b]thiophene core, which is known for its diverse pharmacological properties. The presence of the fluorine atom enhances its lipophilicity and biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis.
Research Findings:
- A study synthesized several triazole derivatives and evaluated their antiproliferative activity against various cancer cell lines. Notably, compounds showed IC50 values ranging from 1.1 μM to 6.06 μM against MCF-7 and HCT-116 cell lines, indicating potent anticancer effects .
- Molecular docking studies suggested that these compounds effectively bind to TS, inhibiting its activity and leading to reduced cell proliferation .
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has also been explored extensively. The compound demonstrated promising results against both Gram-positive and Gram-negative bacteria.
Research Findings:
- In vitro assays revealed that various synthesized triazole compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.0063 μmol/mL against Escherichia coli, showcasing their potential as antimicrobial agents .
- A comparative study highlighted that certain derivatives outperformed standard antibiotics in inhibiting bacterial growth, suggesting a viable alternative for treating resistant strains .
Table 1: Anticancer Activity of Selected Triazole Compounds
| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 9 | MCF-7 | 1.1 | TS Inhibition |
| Compound 10 | HCT-116 | 2.6 | TS Inhibition |
| Compound 11 | HepG2 | 1.4 | TS Inhibition |
| Compound 5i | H460 | 6.06 | Apoptosis induction via ROS generation |
Table 2: Antimicrobial Activity of Selected Triazole Compounds
| Compound ID | Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | Escherichia coli | 0.0063 |
| Compound B | Staphylococcus aureus | 31.2 |
| Compound C | Pseudomonas aeruginosa | Not reported |
Case Studies
-
Case Study on Anticancer Efficacy :
A recent investigation into the efficacy of triazole derivatives against lung cancer cells indicated that treatment with compound 5i resulted in significant apoptosis and increased reactive oxygen species (ROS) levels, suggesting a dual mechanism involving direct cytotoxicity and oxidative stress induction . -
Case Study on Antimicrobial Resistance :
Another study focused on the antimicrobial properties of triazole derivatives against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The findings suggested that specific modifications to the triazole structure could enhance antibacterial activity, making them promising candidates for further development .
Q & A
Basic Questions
Q. What are the established synthetic routes for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including:
Fluorination : Introduction of fluorine at the 5-position of benzo[b]thiophene using reagents like Selectfluor or KF in polar aprotic solvents (e.g., DMF) under reflux .
Carboxamide formation : Activation of the carboxylic acid group (e.g., via HOBt/EDC coupling) followed by reaction with 2-(2H-1,2,3-triazol-2-yl)ethylamine .
Triazole incorporation : Click chemistry (Cu(I)-catalyzed azide-alkyne cycloaddition) for triazole ring formation .
- Optimization : Adjusting solvent polarity (e.g., ethanol vs. dichloromethane), temperature control, and catalyst loading (e.g., CuI vs. Pd-based catalysts) can improve yields. Purity is confirmed via HPLC (>95%) .
Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are most reliable?
- Techniques :
- NMR : H and C NMR confirm regiochemistry (e.g., fluorine substitution at C5, triazole proton signals at δ 7.8–8.2 ppm) .
- X-ray crystallography : SHELXL refinement resolves 3D conformation, critical for understanding bioactive conformers .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 346.08) .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., kinases or GPCRs)?
- Methodology :
- Docking studies : Tools like AutoDock Vina or Schrödinger Suite model binding modes to targets (e.g., SYK kinase) using the triazole and fluorobenzothiophene motifs as pharmacophores .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
- Validation : Compare predicted binding affinities (ΔG) with experimental IC values from enzyme inhibition assays .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected F NMR shifts or MS fragmentation patterns)?
- Case study : Anomalous F NMR shifts (~-110 ppm vs. expected -105 ppm) may arise from solvent polarity or intermolecular interactions. Confirm via:
Variable-temperature NMR : Assess dynamic effects.
Crystallography : Identify solid-state packing influences .
- MS contradictions : Unusual fragments (e.g., loss of CO) suggest alternative degradation pathways. Use tandem MS/MS with collision-induced dissociation (CID) to map fragmentation .
Q. How can SHELXL refinement improve the accuracy of crystallographic data for this compound, especially with twinning or high disorder?
- SHELXL features :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
